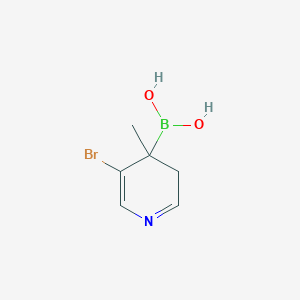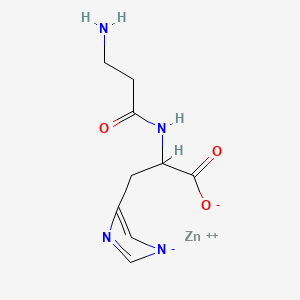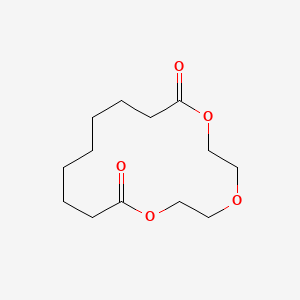
1,4,7-trioxacyclohexadecane-8,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trioxacyclohexadecane-8,16-dione is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol It is characterized by its unique structure, which includes a 16-membered ring containing three oxygen atoms and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-trioxacyclohexadecane-8,16-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1,4,7-Trioxacyclohexadecane-8,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxygen atoms under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
1,4,7-Trioxacyclohexadecane-8,16-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, adhesives, and coatings.
作用機序
The mechanism of action of 1,4,7-trioxacyclohexadecane-8,16-dione involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4,7-Trioxacyclotridecane-8,13-dione: Another cyclic compound with a similar structure but a smaller ring size.
1,4,7-Trioxacyclononane-8,16-dione: A related compound with a different ring size and chemical properties.
Uniqueness
1,4,7-Trioxacyclohexadecane-8,16-dione is unique due to its larger ring size and the presence of three oxygen atoms and two ketone groups
特性
分子式 |
C13H22O5 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
1,4,7-trioxacyclohexadecane-8,16-dione |
InChI |
InChI=1S/C13H22O5/c14-12-6-4-2-1-3-5-7-13(15)18-11-9-16-8-10-17-12/h1-11H2 |
InChIキー |
URTFVVFOWFKSKX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=O)OCCOCCOC(=O)CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

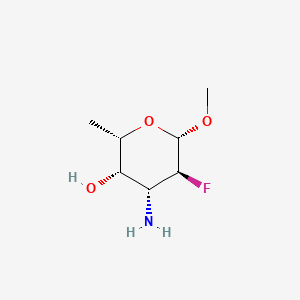
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
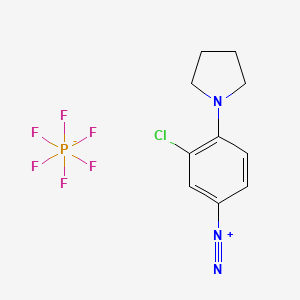

![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)


![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
